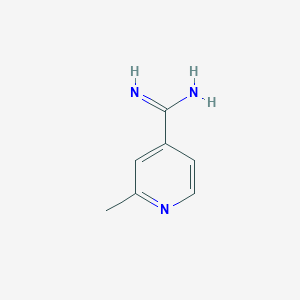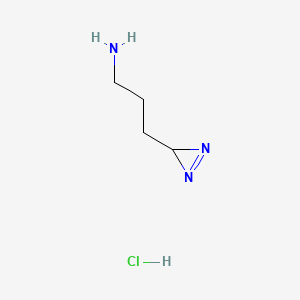
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with biological molecules upon exposure to UV light.
Métodos De Preparación
The synthesis of 3-(3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the amine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents by enabling the study of drug-target interactions.
Industry: The compound is used in the synthesis of various chemical products and materials, including polymers and coatings.
Mecanismo De Acción
The primary mechanism of action of 3-(3H-diazirin-3-yl)propan-1-amine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparación Con Compuestos Similares
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its diazirine ring and photoreactivity. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the diazirine ring.
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)propan-1-amine hydrochloride: This compound contains a trifluoromethyl group, which can alter its reactivity and applications.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: This compound has an alkyne group, providing additional functionality for chemical reactions.
These similar compounds highlight the versatility of the diazirine ring and its potential for various applications in scientific research.
Propiedades
Fórmula molecular |
C4H10ClN3 |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
3-(3H-diazirin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c5-3-1-2-4-6-7-4;/h4H,1-3,5H2;1H |
Clave InChI |
YSOJKZSIFMKVLL-UHFFFAOYSA-N |
SMILES canónico |
C(CC1N=N1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


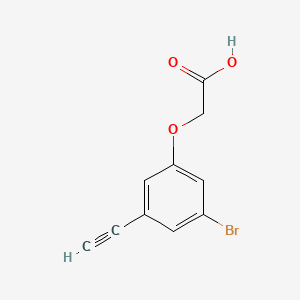
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)

![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)

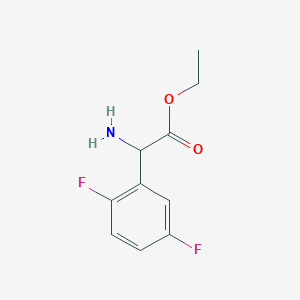
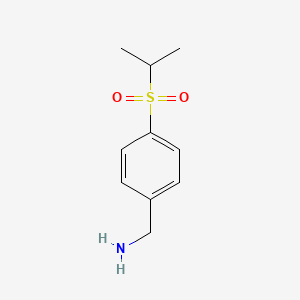

![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
